molecular formula C16H13ClN2OS2 B2657429 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896352-62-8

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2657429
CAS No.: 896352-62-8
M. Wt: 348.86
InChI Key: BXBJIOOPNOKSBS-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H13ClN2OS2 and its molecular weight is 348.86. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Reactions and Oxygenation

Photoinduced Reactions of Thiazoles : The study by Matsuura and Saito (1969) explores the photosensitized oxygenation of thiazoles, which is relevant for understanding the photodynamic action in biological systems. This research might provide foundational knowledge for applications involving photoinduced reactions of similar compounds (Matsuura & Saito, 1969).

Anticancer Activities

Microwave-Assisted Synthesis and Anticancer Evaluation : Tiwari et al. (2017) describe the synthesis of thiadiazole and benzamide derivatives and their evaluation against various cancer cell lines, indicating the potential of these compounds in anticancer research (Tiwari et al., 2017).

Design and Synthesis for Anticancer Evaluation : Ravinaik et al. (2021) focus on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating the role of structural modification on the biological activity of such compounds (Ravinaik et al., 2021).

Supramolecular Gelators and Molecular Interactions

N-(thiazol-2-yl)benzamide Derivatives as Gelators : Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives, exploring their gelation behavior and the role of methyl functionality and non-covalent interactions. This research highlights the potential of these compounds in developing supramolecular materials (Yadav & Ballabh, 2020).

Antioxidant Activity in Toxicity Models

Antioxidant Activity in Acetaminophen Toxicity : Cabrera-Pérez et al. (2016) evaluated the antioxidant activity of benzothiazole derivatives in the context of acetaminophen-induced toxicity, indicating the protective effects of these compounds against oxidative stress (Cabrera-Pérez et al., 2016).

Synthesis and Characterization of Benzothiazole Derivatives

Synthesis and Antimicrobial Activity : Abdellatif et al. (2013) discuss the synthesis and antimicrobial activity of novel benzimidazole derivatives, potentially related to the structural framework of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide. These findings could inform research on the antimicrobial properties of similar compounds (Abdellatif et al., 2013).

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9-7-8-11(17)14-13(9)18-16(22-14)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJIOOPNOKSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.